2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
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Overview
Description
L-norvaline,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is a compound that belongs to the class of amino acids It is a derivative of L-norvaline, which is a non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-norvaline,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) typically involves multiple steps. One common method includes the protection of the amino group of L-norvaline using a phenylmethoxycarbonyl (Cbz) group. This is followed by coupling with L-phenylalanine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-norvaline,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
L-norvaline,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of L-norvaline,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) involves its interaction with specific molecular targets. It can inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it has been shown to inhibit arginase, leading to increased levels of nitric oxide, which has various physiological effects.
Comparison with Similar Compounds
Similar Compounds
L-norvaline: A non-proteinogenic amino acid with similar structural features.
L-phenylalanine: An essential amino acid that is a precursor to various bioactive compounds.
N-[(Phenylmethoxy)carbonyl]-L-norvaline: A related compound with a similar protective group.
Uniqueness
L-norvaline,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its ability to inhibit enzymes and affect metabolic pathways distinguishes it from other similar compounds.
Properties
CAS No. |
18921-56-7 |
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Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H26N2O5/c1-2-9-18(21(26)27)23-20(25)19(14-16-10-5-3-6-11-16)24-22(28)29-15-17-12-7-4-8-13-17/h3-8,10-13,18-19H,2,9,14-15H2,1H3,(H,23,25)(H,24,28)(H,26,27) |
InChI Key |
GAXCZUJCTFFZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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